molecular formula C23H25NO3S2 B5103874 (5E)-5-[[2-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[[2-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5103874
M. Wt: 427.6 g/mol
InChI Key: IJBJHAUYWOBTRH-RCCKNPSSSA-N
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Description

(5E)-5-[[2-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a thiazolidinone core with various substituents, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[[2-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of the Thiazolidinone Core: This can be achieved through the reaction of an appropriate α-haloketone with thiourea under basic conditions.

    Introduction of the Phenyl and Dimethylphenoxy Groups: This step involves the nucleophilic substitution reaction where the phenyl and dimethylphenoxy groups are introduced.

    Final Assembly: The final step involves the condensation reaction to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the thiazolidinone ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

Medicine

The compound has shown promise in preclinical studies as a potential therapeutic agent for conditions such as cancer, diabetes, and infectious diseases.

Industry

In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-5-[[2-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share a similar core structure and are known for their antidiabetic properties.

    Benzothiazoles: These compounds have a similar sulfur-containing ring and are studied for their anticancer activities.

Uniqueness

The unique combination of substituents in (5E)-5-[[2-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

(5E)-5-[[2-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3S2/c1-4-24-22(25)21(29-23(24)28)15-18-10-5-6-11-20(18)27-14-8-13-26-19-12-7-9-16(2)17(19)3/h5-7,9-12,15H,4,8,13-14H2,1-3H3/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBJHAUYWOBTRH-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CC=C2OCCCOC3=CC=CC(=C3C)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=CC=C2OCCCOC3=CC=CC(=C3C)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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